1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
CAS No.: 1251038-73-9
Cat. No.: VC11571006
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251038-73-9 |
|---|---|
| Molecular Formula | C9H13FN2 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3 |
| Standard InChI Key | DCTZYGXPPWRBAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC(=CN=C1)F)N |
Introduction
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a branched aliphatic amine group. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the unique properties imparted by the fluorine substituent, which enhances electron-withdrawing capabilities, thus affecting its chemical reactivity and biological interactions.
Synthesis and Production
The synthesis of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves several key steps, which may include reactions such as nucleophilic substitution or reductive amination. In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and safety while optimizing reaction conditions for yield and cost-effectiveness.
Biological Activity and Applications
The biological activity of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine is influenced by its structural features. Fluorinated compounds often exhibit distinct pharmacological profiles due to their altered lipophilicity and metabolic stability. This compound has been studied for its potential interactions with various biological targets, including enzymes and receptors involved in critical pathways.
Potential Therapeutic Applications
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Neurological Disorders: The fluoropyridine moiety enhances binding affinity and selectivity, making it a valuable candidate in drug discovery and development for neurological disorders.
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Cancer Therapies: The unique structural features of this compound allow for distinct interactions with molecular targets, which could lead to advancements in cancer therapies.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorophenyl group | Different aromatic substituent |
| (2S)-3-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine | Different substitution pattern | Variation in position of fluorine on pyridine |
| (2S)-3-(5-Chloropyridin-3-yl)-2-methylpropan-1-amine | Chlorine instead of fluorine | Comparison between halogen effects on reactivity |
| 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine | Different position of fluorine | Structural variation impacting biological activity |
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